

What are the properties of 2-(Methylcarbamoyl)isonicotinic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylcarbamoyl)isonicotinic acid

Cat. No.: B1429770

[Get Quote](#)

Technical Guide: 2-(Methylcarbamoyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of **2-(Methylcarbamoyl)isonicotinic acid**. Due to the limited availability of public domain experimental data for this specific compound, this document combines computed data from chemical databases with extrapolated information from analogous compounds, particularly isonicotinic acid and its derivatives. This guide is intended to serve as a foundational resource for research and development activities involving **2-(Methylcarbamoyl)isonicotinic acid**, highlighting areas where further experimental validation is required.

Chemical and Physical Properties

2-(Methylcarbamoyl)isonicotinic acid, also known by its IUPAC name 2-(methylcarbamoyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid.^[1] Its chemical structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methylcarbamoyl group at the 2-position.

Quantitative Data

The following tables summarize the available quantitative data for **2-(Methylcarbamoyl)isonicotinic acid**, primarily sourced from computational predictions.[\[1\]](#)

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₃	PubChem [1]
Molecular Weight	180.16 g/mol	PubChem [1]
Exact Mass	180.05349212 Da	PubChem [1]
Appearance	Not specified (likely a solid)	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A
Solubility	Not specified	N/A

Table 2: Computed Properties

Property	Value	Source
XLogP3	0.4	PubChem [1] [2]
Hydrogen Bond Donor Count	2	PubChem [1] [2]
Hydrogen Bond Acceptor Count	4	PubChem [1] [2]
Rotatable Bond Count	2	PubChem [1] [2]
Polar Surface Area	79.3 Å ²	PubChem [1] [2]
Heavy Atom Count	13	PubChem [1] [2]
Complexity	217	PubChem [1] [2]

Spectroscopic Data (Theoretical)

No experimental spectroscopic data for **2-(Methylcarbamoyl)isonicotinic acid** has been found in the public domain. However, characteristic spectral features can be predicted based on its structure.

- ^1H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons would likely appear as a singlet or doublet (if coupled to the amide proton) in the upfield region (δ 2.5-3.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), and the amide proton would also be a broad singlet (δ 7.5-8.5 ppm).
- ^{13}C NMR: The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (δ 160-180 ppm). The pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be the most upfield signal (δ 20-30 ppm).
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid ($2500\text{-}3300\text{ cm}^{-1}$), a C=O stretch from the carboxylic acid ($1700\text{-}1725\text{ cm}^{-1}$), a C=O stretch from the amide ($1630\text{-}1680\text{ cm}^{-1}$), and N-H stretching from the amide ($3100\text{-}3500\text{ cm}^{-1}$).
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} = 180$. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and the methylcarbamoyl group (-58 amu).

Synthesis Methodology (Proposed)

A specific experimental protocol for the synthesis of **2-(Methylcarbamoyl)isonicotinic acid** is not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for similar pyridine carboxylic acids. A potential pathway could involve the selective functionalization of a pre-existing pyridine ring.

Proposed Experimental Protocol

Reaction Scheme:

[Click to download full resolution via product page](#)

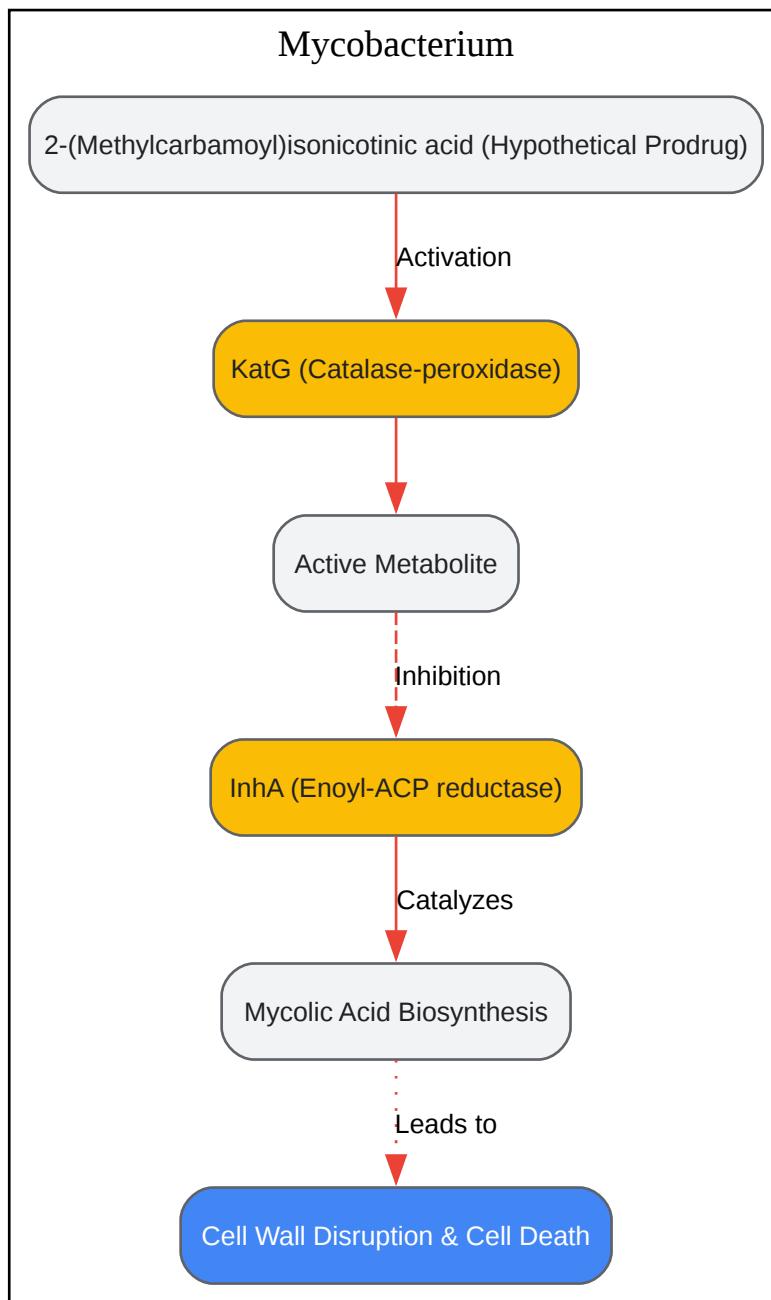
Caption: Proposed synthesis of **2-(Methylcarbamoyl)isonicotinic acid**.

Step 1: Formation of the Intermediate Anhydride Pyridine-2,4-dicarboxylic acid is reacted with a dehydrating agent, such as thionyl chloride, and gently heated. This would selectively form a cyclic anhydride between the two carboxylic acid groups.

Step 2: Amidation The resulting anhydride is then reacted with methylamine. The amine will preferentially attack one of the carbonyl groups of the anhydride, leading to the formation of the methylamide at the 2-position and regenerating the carboxylic acid at the 4-position.

Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Note: This proposed protocol requires experimental validation and optimization.


Biological Activity and Potential Applications

There is no specific information regarding the biological activity of **2-(Methylcarbamoyl)isonicotinic acid** in the available literature. However, its parent molecule, isonicotinic acid, and its derivatives are known to have various biological activities. For instance, isoniazid (isonicotinic acid hydrazide) is a first-line medication in the treatment of tuberculosis.^[3] Other derivatives of nicotinic and isonicotinic acids have been investigated for their antimycobacterial and antibacterial activities.^{[4][5][6]}

Given its structure as an isonicotinic acid derivative, **2-(Methylcarbamoyl)isonicotinic acid** could potentially be investigated for similar antimicrobial properties. The methylcarbamoyl group may influence its solubility, cell permeability, and interaction with biological targets compared to other isonicotinic acid derivatives.

Potential Signaling Pathway Interaction (Hypothetical)

Should **2-(Methylcarbamoyl)isonicotinic acid** exhibit antimycobacterial activity similar to isoniazid, it might interfere with mycolic acid biosynthesis in *Mycobacterium tuberculosis*.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action via mycolic acid synthesis inhibition.

Conclusion

2-(Methylcarbamoyl)isonicotinic acid is a compound for which there is a notable lack of publicly available experimental data. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Further experimental work is necessary to determine its precise physical and chemical properties, develop a reliable synthetic protocol, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the properties and applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylcarbamoyl)isonicotinic acid | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1279208-48-8|2-(methylcarbamoyl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 3. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [What are the properties of 2-(Methylcarbamoyl)isonicotinic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1429770#what-are-the-properties-of-2-methylcarbamoyl-isonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com